molecular formula C7H12O4 B6151512 3,3-Dimethyl-1,4-dioxane-2-carboxylic acid CAS No. 1707364-90-6

3,3-Dimethyl-1,4-dioxane-2-carboxylic acid

Cat. No. B6151512
CAS RN: 1707364-90-6
M. Wt: 160.17 g/mol
InChI Key: SRESANIHJGCUBN-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,4-dioxane, which is a heterocyclic organic compound . It has two methyl groups attached at the 3rd carbon position and a carboxylic acid group at the 2nd carbon position. This suggests that it might have interesting chemical properties and could potentially be used in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2,3-disubstituted 1,4-dioxanes have been synthesized from α,β-unsaturated ketones using the Williamson strategy . This involves a reagent combination of NaIO4 and NH2OH·HCl reacting with α,β-unsaturated ketones followed by the nucleophile ethylene glycol .

Scientific Research Applications

1. Structural Analysis

The structure of compounds related to 3,3-dimethyl-1,4-dioxane-2-carboxylic acid has been extensively studied. For instance, the 1,3-dioxane ring in similar compounds typically adopts a chair conformation with various substituents occupying equatorial and axial positions. This structural analysis is crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including material science and organic chemistry (Jia, Yuan, Zhang, & Yuan, 2012).

2. Reaction Studies

Studies have also focused on the reactions of benzoxazine-based phenolic resins with carboxylic acids, where compounds similar to this compound are used as catalysts. These reactions are significant in polymer chemistry and material science for developing new materials and understanding the kinetics of resin curing (Dunkers & Ishida, 1999).

3. Catalysis and Synthesis

Compounds like this compound have been utilized in catalytic processes, such as the Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2. This process is fundamental in organic synthesis, providing a pathway to produce various functionalized aryl- and alkenyl-carboxylic acids, which are valuable in pharmaceutical and synthetic organic chemistry (Ukai, Aoki, Takaya, & Iwasawa, 2006).

4. Precursor for Cycloaddition Reactions

Another application is in the field of cycloaddition reactions. For instance, derivatives of this compound, like 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, serve as precursors for [4+2] cycloaddition reactions. These reactions are crucial for synthesizing functionalized cyclohexene derivatives, which have applications in pharmaceuticals and organic synthesis (Shimizu, Yamamoto, Shindo, Mizota, & Zhu, 2021).

5. Photochromism Studies

The compound has also been studied for its photochromic properties. Research has been conducted on similar compounds, demonstrating their potential in photochromic applications, which is essential in developing materials for light-sensitive technologies and optical data storage (Namba & Suzuki, 1975).

Mechanism of Action

Target of Action

The primary targets of 3,3-dimethyl-1,4-dioxane-2-carboxylic acid are currently unknown This compound is relatively new and not much research has been done to identify its specific targets

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Safety and Hazards

Based on the safety data sheet of a similar compound, 2,2-Dimethyl-1,3-dioxane-4,6-dione, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye damage. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a precursor to useful compounds or as a reagent in certain chemical reactions, then future research might focus on optimizing its synthesis and exploring its reactivity .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,3-dimethyl-1,4-dioxane-2-carboxylic acid can be achieved through a multi-step process involving the protection of a carboxylic acid group, followed by a series of reactions to introduce the necessary functional groups.", "Starting Materials": [ "2-methyl-1,3-propanediol", "Succinic anhydride", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Protection of carboxylic acid group by reacting 3-hydroxy-3-methylbutanoic acid (derived from 2-methyl-1,3-propanediol) with succinic anhydride in the presence of sodium hydroxide to form 3-(2-methyl-1,3-dioxolan-2-yl)butanoic acid.", "Step 2: Conversion of the protected acid to the corresponding acid chloride using thionyl chloride.", "Step 3: Reaction of the acid chloride with sodium bicarbonate in methanol to form the corresponding methyl ester.", "Step 4: Hydrolysis of the methyl ester using hydrochloric acid to form the carboxylic acid.", "Step 5: Cyclization of the carboxylic acid using sodium bicarbonate in water to form 3,3-dimethyl-1,4-dioxane-2-carboxylic acid.", "Step 6: Purification of the product using ethyl acetate and sodium chloride." ] }

CAS RN

1707364-90-6

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

3,3-dimethyl-1,4-dioxane-2-carboxylic acid

InChI

InChI=1S/C7H12O4/c1-7(2)5(6(8)9)10-3-4-11-7/h5H,3-4H2,1-2H3,(H,8,9)

InChI Key

SRESANIHJGCUBN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OCCO1)C(=O)O)C

Purity

95

Origin of Product

United States

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